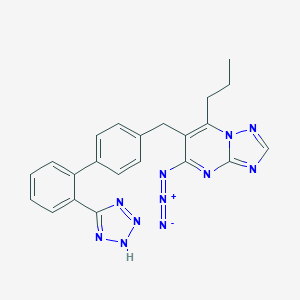

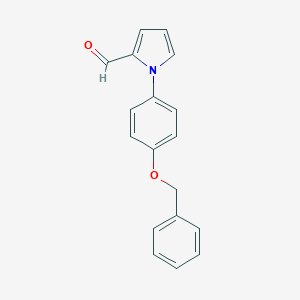

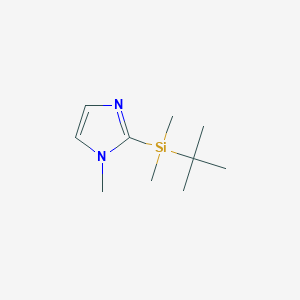

![molecular formula C9H5Cl2N3O3 B067244 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole CAS No. 187399-90-2](/img/structure/B67244.png)

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, often involves reactions that can yield a variety of functionalized products. For example, treating benzylcyanide with nitric oxide in basic methanol results in the formation of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, demonstrating a synthetic route that could potentially be adapted for the target compound (Bohle & Perepichka, 2009). Another example is the reaction of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN, leading to acetonitriles and alkanes via a non-reductive decyanation pathway, illustrating the chemical versatility of the oxadiazole ring (Sağırlı & Dürüst, 2018).

Molecular Structure Analysis

The structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which significantly influences their chemical properties and reactivity. For instance, the nearly planar structure of the oxadiazole unit allows for specific intermolecular interactions and reactivity patterns. This structural attribute is crucial for understanding the chemical behavior and potential applications of these compounds (Limbach, Detert, & Schollmeyer, 2016).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives engage in a variety of chemical reactions, reflecting their reactive chloromethyl and nitro groups. These groups facilitate nucleophilic substitution and electrophilic addition reactions, respectively. The chloromethyl group, in particular, can react with N- and S-nucleophilic reagents, demonstrating the compound's utility as a versatile synthon for further chemical modifications (Stepanov, Dashko, & Stepanova, 2019).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the specific substituents on the oxadiazole ring. These properties are critical for the compound's application in material science, including its incorporation into organic electronic devices and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole, such as stability, reactivity, and acid-base behavior, are significantly affected by the oxadiazole core and the specific functional groups attached to it. For instance, compounds with the oxadiazole ring exhibit pronounced acid/base stability, highlighting their potential utility in environments where chemical resilience is required (Bohle & Perepichka, 2009).

Aplicaciones Científicas De Investigación

Anti-Infective Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 1,2,4-oxadiazoles, including “5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole”, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are used in the development of new drugs against infectious diseases .

- Methods of Application: The synthesis of these compounds involves various chemical reactions, including the use of nitric acid and acetic anhydride . The resulting compounds are then tested for their anti-infective properties .

- Results/Outcomes: These compounds have shown promising results in combating various infectious diseases, including tuberculosis, malaria, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .

Agricultural Pesticides

- Scientific Field: Agricultural Chemistry

- Application Summary: 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities . They have been found to exhibit a broad spectrum of agricultural biological activities .

- Methods of Application: These compounds are synthesized and then evaluated for their nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

- Results/Outcomes: Some of these compounds have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 19.44 to 36.25 μg/mL . They have also shown excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values ranging from 19.04 to 31.40 μg/mL .

Propiedades

IUPAC Name |

5-(chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O3/c10-4-8-12-9(13-17-8)5-1-2-6(11)7(3-5)14(15)16/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXJMFKBDCJXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=N2)CCl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649657 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole | |

CAS RN |

187399-90-2 |

Source

|

| Record name | 5-(Chloromethyl)-3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

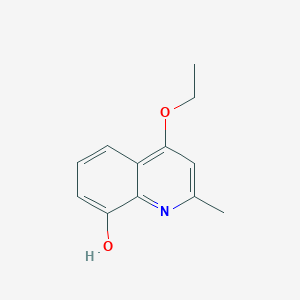

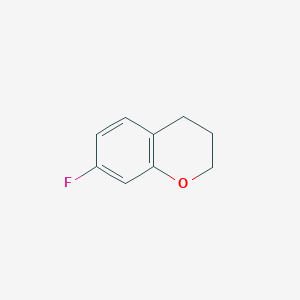

![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)

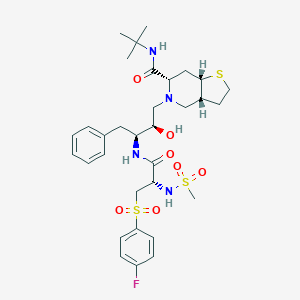

![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)

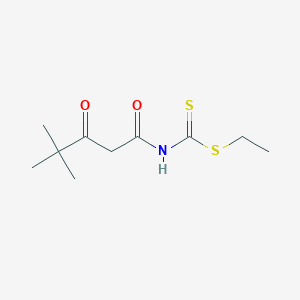

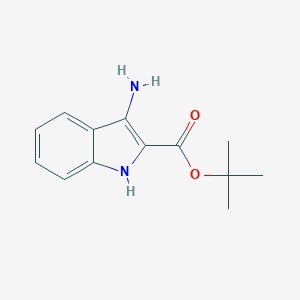

![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)